molecular formula C8H6N2O3S B096843 (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 18740-34-6

(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No. B096843
CAS RN: 18740-34-6
M. Wt: 210.21 g/mol
InChI Key: SIOPYHPEAZBTOT-UHFFFAOYSA-N
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Description

The compound (4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one. It is characterized by the presence of a thieno[2,3-d]pyrimidinone core, which is a bicyclic structure consisting of a thiophene ring fused to a pyrimidinone moiety. The acetic acid moiety is attached to the pyrimidinone ring, which may contribute to the compound's chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters has been reported . These compounds were synthesized starting from 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which were obtained through the cyclization of thienylthioureas in an acidic medium. This method suggests that a similar approach could be employed for the synthesis of this compound, with modifications to introduce the acetic acid moiety at the appropriate position on the pyrimidinone ring.

Molecular Structure Analysis

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the related compounds synthesized in paper exhibited significant antimicrobial activity, suggesting that the core structure is reactive towards biological targets. Additionally, paper describes the rearrangement of a similar compound, 2-[2-oxo-2H-pyrido[1,2-a]pyrimidin-3(4H)-ylidene)]acetic acid, in the presence of polyphosphoric acid, leading to ring expansion and decarboxylation. This indicates that the this compound may also undergo structural rearrangements under certain conditions, potentially yielding new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the papers. However, based on the properties of structurally related compounds, it can be hypothesized that the compound may have analgesic, anti-inflammatory, and anticonvulsant activities . The presence of the acetic acid group may also contribute to the compound's solubility in polar solvents and its ability to participate in hydrogen bonding, which could affect its pharmacokinetic properties.

Scientific Research Applications

Chemical Synthesis and Derivatives

(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid and its derivatives play a crucial role in chemical synthesis. Studies have shown its utility in the synthesis of various heterocyclic compounds. For example, Zadorozhny et al. (2008) demonstrated the synthesis of thieno-pyrimido-isoquinoline and isoquino-quinazoline derivatives from related benzoic acids, highlighting its role in creating novel chemical structures (Zadorozhny et al., 2008). Furthermore, Al‐Sehemi and Bakhite (2005) explored its application in producing new cycloalkapyrido-thienopyrimidines, illustrating its versatility in heterocyclic compound synthesis (Al‐Sehemi & Bakhite, 2005).

Biological Interactions

The interaction of derivatives of this compound with biological molecules is also a research focus. Meng et al. (2012) investigated the binding of p-hydroxycinnamic acid amides, including pyrimidin-2-yl derivatives, with bovine serum albumin, which is vital for understanding drug-protein interactions (Meng et al., 2012).

Novel Drug Synthesis

The derivatives of this compound are also important in novel drug development. For instance, Gangjee et al. (2005) synthesized derivatives as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing its potential in anticancer drug development (Gangjee et al., 2005).

Heterocyclic Compound Synthesis

The compound and its derivatives are extensively used in synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and material science. Research by Abbas et al. (2019) on bis-heterocyclic ethers containing pyridopyrimidinone demonstrates this application (Abass et al., 2019).

Antifungal Activities

Some derivatives have been evaluated for their antifungal properties, as explored by Konno et al. (1989), who synthesized thieno[2,3-d]pyrimidine derivatives and assessed their effectiveness against fungal infections (Konno et al., 1989).

Future Directions

As this compound is used for proteomics research , future directions could involve further exploration of its potential applications in this field.

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a wide range of pharmacological properties such as antiviral, antioxidant, and antimalarial activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that thieno[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions, including cyclization . This cyclization process could potentially alter the compound’s interaction with its targets, leading to changes in its biological activity.

Biochemical Pathways

Given the compound’s potential pharmacological properties, it may be involved in pathways related to viral replication, oxidative stress, and malaria pathogenesis .

Result of Action

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit cytotoxic effects against cancer cell lines , suggesting that the compound may induce cell death or inhibit cell proliferation in certain contexts.

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in several biochemical reactions .

Cellular Effects

(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is complex and involves several steps . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid within cells and tissues are complex processes . This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c11-6(12)3-10-4-9-7-5(8(10)13)1-2-14-7/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOPYHPEAZBTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396472
Record name (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18740-34-6
Record name (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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